5-Chloro-3-(3,4-dichlorophenyl)benzoic acid

Overview

Description

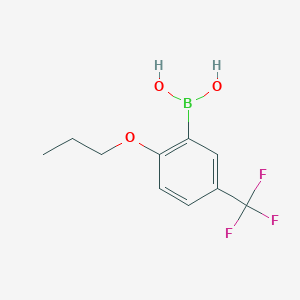

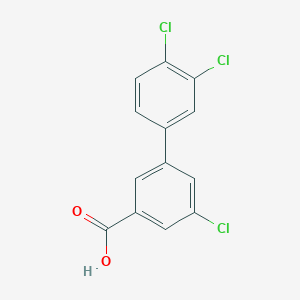

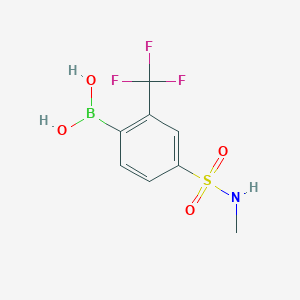

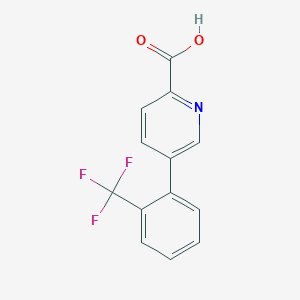

5-Chloro-3-(3,4-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It has a molecular weight of 301.55 . The compound is also known by its IUPAC name, 3-chloro-5-(3,4-dichlorophenyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with three chlorine atoms and a carboxylic acid group . The canonical SMILES representation of the molecule is C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl)Cl .Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, structurally related to the compound of interest, have been extensively reviewed for their environmental impact, especially in aquatic environments. They are known for moderate toxicity to mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. Their fate in the environment, including bioaccumulation potential and degradation behavior, has been a subject of scientific scrutiny. These studies suggest areas of environmental science and toxicology where 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid could be investigated for its environmental persistence, toxicity, and biodegradation pathways (Krijgsheld & Gen, 1986).

Analytical Methodologies for Chlorinated Compounds

Research on chlorinated compounds like polychlorinated dibenzothiophenes and chlorophenols has led to the development of advanced analytical methods to detect, quantify, and understand their behavior in the environment. This research domain offers potential application for studying this compound, focusing on its detection in environmental samples, understanding its degradation products, and assessing its environmental risk profile (Huntley et al., 1994).

Role in Drug Development and Pharmacology

Studies on salicylic acid derivatives highlight the pharmaceutical applications of chlorinated benzoic acids, emphasizing their potential in developing new therapeutic agents with anti-inflammatory, analgesic, and other pharmacological activities. While directly not about this compound, this research area may provide insights into how similar compounds could be synthetically modified or applied in drug development processes for specific therapeutic targets (Tjahjono et al., 2022).

Potential in Environmental Remediation

The toxicity and environmental impact of chlorinated hydrocarbons and their derivatives, including discussions on their presence in industrial wastewater and strategies for their remediation, suggest a potential research application for this compound in studying its role in environmental pollution and exploring methods for its removal or degradation from contaminated sites (Kimbrough, 1972).

Mechanism of Action

Target of Action

Similar compounds such as 3,5-dichloro-4-hydroxybenzoic acid have been used as cyclin-dependent kinase inhibitors to treat cell proliferative disorders, such as cancer .

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of the compound.

Result of Action

If it acts as a cyclin-dependent kinase inhibitor, it could potentially inhibit cell proliferation, which could be beneficial in the treatment of cell proliferative disorders such as cancer .

Properties

IUPAC Name |

3-chloro-5-(3,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBSGPNHCLXNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691260 | |

| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-79-5 | |

| Record name | 3',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)